
(S)-(2-methoxyphenyl)((tetrahydro-2H-pyran-4-yl)oxy)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(2-methoxyphenyl)((tetrahydro-2H-pyran-4-yl)oxy)methanol is a chiral compound with a complex structure that includes a methoxyphenyl group and a tetrahydropyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-methoxyphenyl)((tetrahydro-2H-pyran-4-yl)oxy)methanol typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol.
Attachment of the Methoxyphenyl Group: This step often involves the use of a Grignard reagent or a similar organometallic compound to introduce the methoxyphenyl group onto the tetrahydropyran ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to scale up the synthesis efficiently.
化学反応の分析
Types of Reactions
(S)-(2-methoxyphenyl)((tetrahydro-2H-pyran-4-yl)oxy)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
科学的研究の応用
(S)-(2-methoxyphenyl)((tetrahydro-2H-pyran-4-yl)oxy)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (S)-(2-methoxyphenyl)((tetrahydro-2H-pyran-4-yl)oxy)methanol exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol
- Tetrahydropyran-2-methanol
- 2-Methoxytetrahydropyran
Uniqueness
(S)-(2-methoxyphenyl)((tetrahydro-2H-pyran-4-yl)oxy)methanol is unique due to its specific chiral configuration and the presence of both a methoxyphenyl group and a tetrahydropyran ring
特性
分子式 |
C13H18O4 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
(S)-(2-methoxyphenyl)-(oxan-4-yloxy)methanol |
InChI |
InChI=1S/C13H18O4/c1-15-12-5-3-2-4-11(12)13(14)17-10-6-8-16-9-7-10/h2-5,10,13-14H,6-9H2,1H3/t13-/m0/s1 |
InChIキー |
FWBUHPZVGPGQCP-ZDUSSCGKSA-N |
異性体SMILES |
COC1=CC=CC=C1[C@@H](O)OC2CCOCC2 |
正規SMILES |
COC1=CC=CC=C1C(O)OC2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


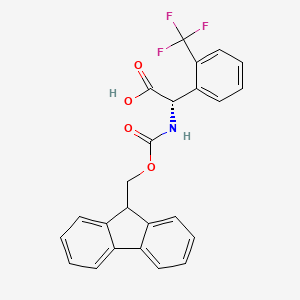
![Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14031574.png)

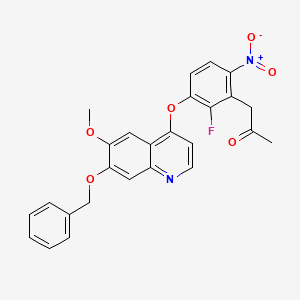

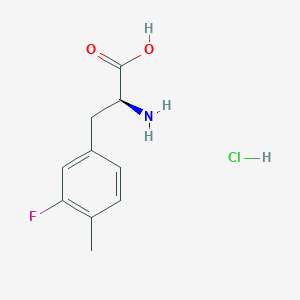

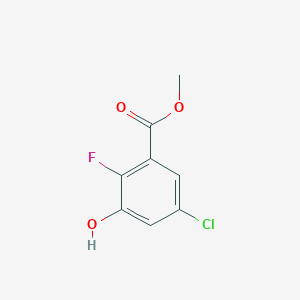
![3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B14031618.png)
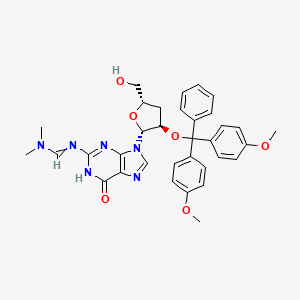
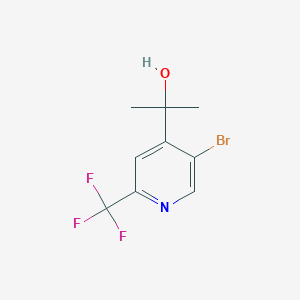

![Tert-Butyl 2-(5-(Ethoxycarbonyl)Imidazo[1,2-A]Pyridin-2-Yl)Morpholine-4-Carboxylate](/img/structure/B14031640.png)

